2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride
Description
Historical Development and Research Evolution
The synthesis of hydrazine derivatives traces back to Hermann Emil Fischer’s pioneering work in 1875, which established phenylhydrazine as a foundational compound for characterizing sugars via osazone formation. While phenylhydrazine derivatives dominated early 20th-century research, the development of this compound emerged more recently as part of efforts to create bifunctional molecules with enhanced solubility and crystallinity. The dihydrochloride form, first reported in the late 20th century, addressed limitations of earlier hydrazine analogs by improving stability during storage and reaction conditions. Modern applications leverage its dual functional groups for cross-coupling reactions and as a precursor in metal-organic framework (MOF) synthesis.
Position within Hydrazine Derivative Taxonomy
This compound occupies a distinct niche in hydrazine chemistry, characterized by:
The compound’s IUPAC name, 2-hydrazinyl-2-phenylethanol dihydrochloride, reflects its hybrid nature, while its SMILES notation $$ \text{C1=CC=C(C=C1)C(CO)NN.Cl.Cl} $$ highlights the spatial arrangement critical for stereoselective reactions.
Relationship to Phenylethanol-Based Compounds
Structural parallels to 2-phenylethanol—a GRAS-certified flavoring agent produced via yeast fermentation—are evident:
The dihydrochloride modification enhances polarity compared to neutral phenylethanol derivatives, enabling applications in aqueous-phase reactions.
Research Significance in Chemical Sciences
Key research applications include:
- Heterocycle Synthesis : The hydrazine moiety participates in cyclocondensation reactions to form pyrazoles and triazoles, while the benzyl alcohol group enables subsequent functionalization.
- Enzyme Inhibition Studies : Structural analogs act as mechanism-based inactivators of cytochrome P450 enzymes through radical-mediated heme modification.
- Materials Science : Serves as a bridging ligand in coordination polymers, exploiting both nitrogen and oxygen donor atoms.
Recent advances exploit its dual reactivity in flow chemistry systems, with a 2025 study demonstrating 89% yield in continuous azide coupling reactions under mild conditions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydrazinyl-2-phenylethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-10-8(6-11)7-4-2-1-3-5-7;;/h1-5,8,10-11H,6,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVKASUVWNBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride typically involves the reaction of phenylacetaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Phenylacetaldehyde + Hydrazine Hydrate → 2-Hydrazinyl-2-phenylethan-1-ol
- 2-Hydrazinyl-2-phenylethan-1-ol + Hydrochloric Acid → this compound
The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industry standards. Techniques such as recrystallization and chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction : It can be reduced to form hydrazine derivatives.
- Substitution : The hydrazine group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution : Reagents like alkyl halides and acyl chlorides are employed in substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-hydrazinyl-2-phenylethan-1-ol dihydrochloride exhibit significant anti-inflammatory properties. For instance, derivatives of hydrazine have been explored as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Studies have shown that certain hydrazone derivatives demonstrate selective inhibition of COX-II, making them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that hydrazine derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The introduction of specific substituents on the hydrazine moiety can enhance this activity, making it an area of active research .
Anticancer Potential
Hydrazine derivatives are being studied for their anticancer effects due to their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the inhibition of key metabolic pathways in tumor cells. Compounds similar to this compound have shown promise in preclinical models .
Case Study 1: Anti-inflammatory Hydrazone Derivatives
A recent study developed a series of hydrazone derivatives based on the structure of this compound. These compounds were tested for their COX-II inhibitory activity, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like Celecoxib. This highlights the potential for developing new therapeutic agents from this class of compounds .
Case Study 2: Antimicrobial Screening
In another study, derivatives of 2-hydrazinyl-2-phenylethan-1-ol were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the phenolic ring significantly enhanced antimicrobial activity, suggesting that this compound could be further optimized for use as an antibiotic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes similar dihydrochloride compounds based on functional groups and applications:
Hydrazine Derivatives vs. Cyclic Amines
- 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride Functional Groups: Phenyl, hydrazinyl, hydroxyl. Reactivity: Hydrazine groups are highly nucleophilic, enabling use in condensation reactions (e.g., Schiff base formation) or as ligands in metal coordination. The hydroxyl group enhances solubility in polar solvents. Applications: Potential use in pharmaceuticals (e.g., antitumor agents) or as a synthetic intermediate.
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride (CAS: 31788-96-2)
- Functional Groups : Phenyl, pyrrolidinyl (cyclic secondary amine).
- Reactivity : Pyrrolidine’s basicity and rigidity may enhance binding to biological targets (e.g., receptors or enzymes).
- Applications : Likely investigated for neurological or metabolic disorders due to structural similarity to bioactive amines.
Key Difference : The hydrazinyl group in the target compound offers greater nucleophilicity compared to pyrrolidine’s cyclic amine, which may prioritize the former for metal chelation or dynamic covalent chemistry.
Aromatic Amines with Heterocyclic Substituents
- 2-(1H-Imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride (CAS: 1059626-12-8) Functional Groups: Phenyl, imidazole (aromatic heterocycle). Reactivity: Imidazole’s aromaticity and hydrogen-bonding capacity improve stability and interaction with biomolecules. Applications: Potential use in antimicrobial or anticancer agents due to imidazole’s prevalence in bioactive molecules.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride, CAS: 62-31-7)
- Functional Groups : Catechol (3,4-dihydroxyphenyl), ethylamine.
- Reactivity : Catechol groups enable redox activity and metal chelation.
- Applications : Neurotransmitter replacement therapy; contrasts with the target compound’s hydrazine-based applications.
Key Difference : The target compound lacks the redox-active catechol group of dopamine, limiting its utility in neurological contexts but expanding its scope in synthetic chemistry.
Industrial and Chelation Agents
Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride)
- Functional Groups : Azo (-N=N-) and amidine groups.
- Reactivity : Azo groups act as radical initiators in polymerization.
- Applications : Industrial initiators for plastics or coatings.
- Trientine Dihydrochloride (CAS: Not provided) Functional Groups: Linear tetraamine. Reactivity: Chelates copper ions via multiple amine groups. Applications: Treatment of Wilson’s disease; contrasts with the target compound’s hydrazine-mediated reactivity.
Key Difference : The target compound’s hydrazine group may offer selective metal-binding properties distinct from trientine’s tetraamine or azoamidines’ radical chemistry.
Comparative Data Table
*Estimated based on structural inference.
Research Findings and Implications
Reactivity : Hydrazine derivatives like the target compound exhibit superior nucleophilicity compared to cyclic amines (e.g., pyrrolidine) or aromatic heterocycles (e.g., imidazole), favoring their use in coupling reactions .
Solubility: Dihydrochloride salts generally show high water solubility, critical for drug formulation. The hydroxyl group in the target compound may further enhance solubility compared to non-hydroxylated analogs .
Stability : Hydrazine groups are prone to oxidation, necessitating inert storage conditions. This contrasts with azoamidines, which are stable until thermally activated .
Biological Activity
2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is a hydrazine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, which includes a hydrazine group and a phenylethanol moiety, suggests various applications in biological research and therapeutic development.
The molecular formula for this compound is , with a molecular weight of 152.19 g/mol. The presence of two hydrochloride groups enhances the compound's solubility and stability, making it suitable for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biological pathways, potentially disrupting cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The hydrazine group can interact with active sites on enzymes, inhibiting their function.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting this compound may also exhibit such effects.
Biological Activity
Research into the biological activity of hydrazine derivatives has shown promise in several areas:
Antimicrobial Properties
Studies have indicated that hydrazine derivatives can exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Hydrazine derivatives are being investigated for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of cancer cell proliferation.
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of several hydrazine derivatives, including this compound. The results demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.Pathogen Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 18 -
Anticancer Research :
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis at specific concentrations, supporting its potential role as an anticancer agent.
Q & A
How can researchers optimize the synthesis of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimizing synthesis involves:
- Reagent Ratios: Adjusting stoichiometry of hydrazine derivatives and phenyl-ethanol precursors to minimize side reactions. Evidence from hydrazine-based syntheses suggests using a 1.2:1 molar ratio of hydrazine to carbonyl intermediates to drive completion .
- Catalysts: Employing acid catalysts (e.g., HCl) to enhance nucleophilic attack efficiency, as seen in analogous hydrazine hydrochloride syntheses .
- Purification: Implementing recrystallization in ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals. Centrifugation at 4°C can further reduce impurities .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Molar Ratio | 1.2:1 (Hydrazine:Ketone) | |
| Catalyst | 0.1 M HCl | |
| Recrystallization | Ethanol/Water (70:30) |
Which analytical techniques are validated for characterizing this compound?
Level: Basic
Methodological Answer:
- HPLC: Use a Primesep 100 column with isocratic elution (mobile phase: 80% H₂O, 15% ACN, 5% H₂SO₄ buffer) and UV detection at 200 nm. Retention time should be validated against standards .
- NMR: ¹H NMR in D₂O resolves peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (hydrazinyl-CH₂). ¹³C NMR confirms the ethanol backbone at δ 60–65 ppm .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 215.1 (theoretical for C₈H₁₁N₂O·2HCl) .
What experimental models assess the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Antimicrobial Assays: Use in vitro broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values ≤50 µg/mL indicate potency .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation) .
What safety protocols are critical for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers. Shelf life is typically 12–18 months under these conditions .
- Spill Management: Neutralize spills with 10% sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
How should researchers resolve contradictions in biological activity data?
Level: Advanced
Methodological Answer:
- Replicate Studies: Conduct triplicate assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
- Control Variables: Compare solvent effects (e.g., DMSO vs. saline) and cell passage numbers to identify confounding factors .
- Meta-Analysis: Apply statistical tools (e.g., mixed-effect regression) to aggregate data from multiple studies and identify trends .
What strategies elucidate the compound’s mechanism of action in pharmacological studies?
Level: Advanced
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) to assess affinity for adrenergic or histamine receptors .
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., β₂-adrenoceptors). Validate with mutagenesis studies .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment, focusing on apoptosis or oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
